Diethyl (Z,Z)-3,3'-thiobisacrylate

Description

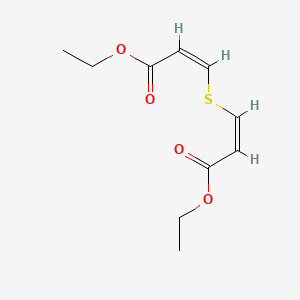

Diethyl (Z,Z)-3,3'-thiobisacrylate (CAS 20626-39-5) is a sulfur-containing organic compound characterized by its two acrylate ester groups linked via a thioether bridge. Its Z,Z stereochemistry indicates a cis configuration at both double bonds, conferring unique geometric and electronic properties.

Properties

CAS No. |

20626-39-5 |

|---|---|

Molecular Formula |

C10H14O4S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

ethyl (Z)-3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-2-enoate |

InChI |

InChI=1S/C10H14O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6- |

InChI Key |

WXIVZEGISIHXKT-SFECMWDFSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\S/C=C\C(=O)OCC |

Canonical SMILES |

CCOC(=O)C=CSC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (Z,Z)-3,3’-thiobisacrylate can be synthesized through the condensation reaction of ethyl acetoacetate with 1,2-diaminoethane in the presence of alcohol at room temperature . This reaction typically does not require a catalyst, making it a straightforward and efficient method for producing the compound.

Industrial Production Methods

While specific industrial production methods for Diethyl (Z,Z)-3,3’-thiobisacrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z,Z)-3,3’-thiobisacrylate undergoes various chemical reactions, including:

Oxidation: The thiobisacrylate moiety can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl (Z,Z)-3,3’-thiobisacrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diethyl (Z,Z)-3,3’-thiobisacrylate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its thiobisacrylate moiety can interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl (ethoxymethyl)malonate (CAS 254-950-8): A malonate ester with an ethoxymethyl substituent.

Diethyl [(diethylamino)methyl]phosphonate (CAS 995-14-2): A phosphonate with a diethylamino-methyl substituent.

Comparative Data Table

This compound

- Reactivity : The thioether bridge enhances resistance to oxidation compared to ether analogs. The conjugated acrylate groups enable photopolymerization, making it suitable for UV-curable resins .

- Material Science: Used as a monomer in sulfur-containing polymers, which exhibit improved thermal stability and mechanical strength.

Diethyl (ethoxymethyl)malonate

- Synthetic Utility : A key intermediate in malonic ester synthesis, facilitating nucleophilic substitutions and cyclization reactions.

Phosphonate Derivatives

- Diethyl (hydroxymethyl)phosphonate : Acts as a ligand in metal-organic frameworks (MOFs) due to its chelating hydroxymethyl group.

- Diethyl [(diethylamino)methyl]phosphonate: Its amphiphilic nature supports micelle formation, relevant in drug delivery systems.

Biological Activity

Diethyl (Z,Z)-3,3'-thiobisacrylate (CAS Number: 20626-39-5) is an organic compound characterized by its unique structure, which includes a thiol group and acrylate functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C10H14O4S

- Molecular Weight : 230.28 g/mol

- EINECS Number : 243-925-7

The compound is synthesized through specific chemical reactions that involve the formation of thiol and acrylate groups, allowing it to participate in various biological and chemical processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated the ability of this compound to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, likely through the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, leading to increased oxidative stress in cancer cells.

- Enzyme Inhibition : It potentially inhibits enzymes involved in cell proliferation and survival, such as cyclooxygenase and lipoxygenase.

Case Studies

Recent case studies have highlighted the application of this compound in drug development:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : Significant inhibition of cell growth was observed at concentrations above 50 µM.

- : The compound shows promise as a lead for developing new anticancer agents.

-

Antioxidant Efficacy Assessment :

- Objective : To assess the radical scavenging ability using DPPH assay.

-

Results :

Concentration (µM) % Inhibition 10 30 50 65 100 85 - : this compound demonstrated a dose-dependent increase in antioxidant activity.

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for various applications:

- Drug Development : Its potential as an anticancer agent positions it as a candidate for further research and clinical trials.

- Formulation in Pharmaceuticals : The compound can be utilized in creating formulations that require antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.